A 286982 - 280749-17-9

A 286982

Catalog Number: EVT-257614
CAS Number: 280749-17-9
Molecular Formula: C24H27N3O4S
Molecular Weight: 453.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A286982 is an inhibitor that blocks the integrin-ligand interaction between leukocyte function-associated antigen-1 (LFA-1) and intercellular adhesion molecule-1 (ICAM-1; IC50 = 35 nM). It inhibits adhesion of JY-8 cells to ICAM-1-coated microtiter plates (IC50 = 44 nM).
Potent inhibitor of the LFA-1/ICAM-1 interaction
A286982 is an inhibitor that blocks the integrin-ligand interaction between leukocyte function-associated antigen-1 (LFA-1) and intercellular adhesion molecule-1.
Overview

A 286982 is a small molecule that acts as an inhibitor of the interaction between leukocyte function-associated antigen-1 (LFA-1) and intercellular adhesion molecule-1 (ICAM-1). This compound is classified as a non-peptide antagonist and is notable for its role in modulating immune responses by blocking integrin-ligand interactions. The chemical structure of A 286982 is characterized by a p-arylthio cinnamide framework, which is essential for its biological activity.

Source

A 286982 was developed through medicinal chemistry efforts aimed at discovering novel antagonists of the LFA-1/ICAM-1 interaction, which plays a critical role in leukocyte adhesion and migration during inflammatory responses. The compound is referenced in various scientific literature and chemical databases, including PubChem and Tocris Bioscience, which provide detailed information on its properties and applications .

Classification

A 286982 belongs to the class of integrin inhibitors, specifically targeting LFA-1, a key player in immune cell adhesion and migration. Its classification as a small molecule antagonist positions it as a potential therapeutic agent in conditions where modulation of immune responses is required, such as autoimmune diseases and inflammatory disorders.

Synthesis Analysis

Methods

The synthesis of A 286982 involves solution-phase parallel synthesis techniques that allow for rapid optimization of its chemical structure. The method focuses on fine-tuning the diaryl substituents attached to the cinnamide backbone, enhancing the compound's affinity for its target .

Technical Details

The synthetic pathway typically starts with readily available aromatic precursors, which are subjected to coupling reactions to form the desired p-arylthio cinnamide structure. The optimization process includes evaluating various substituents to achieve optimal binding characteristics against LFA-1.

Molecular Structure Analysis

Structure

A 286982 has a complex molecular structure characterized by a p-arylthio cinnamide core. The specific arrangement of functional groups plays a crucial role in its interaction with LFA-1.

Data

The compound has been assigned the Chemical Abstracts Service (CAS) number 280749-17-9, providing a unique identifier for referencing in chemical databases . Its molecular formula is C17_{17}H16_{16}N2_{2}O2_{2}S, indicating the presence of sulfur, nitrogen, and oxygen atoms alongside carbon and hydrogen.

Chemical Reactions Analysis

Reactions

A 286982 primarily functions through competitive inhibition of the LFA-1/ICAM-1 binding interaction. In various assays, it has been shown to reduce both ligand affinity and binding capacity, indicating its role as an insurmountable antagonist .

Technical Details

In experimental setups, increasing concentrations of A 286982 lead to significant rightward shifts in binding curves for ICAM-1-Ig, demonstrating its effectiveness in disrupting integrin-ligand interactions. This allosteric inhibition suggests that A 286982 alters the conformational state of LFA-1, reducing its ability to bind ICAM-1 effectively .

Mechanism of Action

Process

The mechanism of action for A 286982 involves binding to the I domain of LFA-1, which is critical for ligand recognition and binding. By occupying this site, A 286982 prevents ICAM-1 from effectively interacting with LFA-1.

Data

Studies have shown that A 286982 can enhance the binding of other compounds to LFA-1 at specific concentrations while simultaneously inhibiting ICAM-1 interactions. This dual effect highlights its potential utility in modulating immune responses .

Physical and Chemical Properties Analysis

Physical Properties

A 286982 is typically presented as a solid compound with specific melting points and solubility characteristics that facilitate its use in biological assays. Its solubility profile is crucial for ensuring bioavailability during pharmacological testing.

Chemical Properties

The compound exhibits stability under standard laboratory conditions but may undergo degradation when exposed to extreme pH or temperature variations. Detailed analyses have been conducted to assess its reactivity with various biological molecules, confirming its specificity toward LFA-1 .

Applications

Scientific Uses

A 286982 has significant implications in biomedical research, particularly concerning immune modulation. It serves as a valuable tool for studying leukocyte behavior in inflammatory conditions and holds potential therapeutic applications in treating autoimmune diseases by inhibiting excessive immune responses. Furthermore, ongoing research explores its utility in combination therapies aimed at enhancing treatment efficacy for various inflammatory disorders .

Molecular Mechanisms of LFA-1/ICAM-1 Interaction Inhibition

Allosteric Modulation of Integrin Activation

A 286982 ((2E)-1-(4-Acetyl-1-piperazinyl)-3-[4-[[2-(1-methylethyl)phenyl]thio]-3-nitrophenyl]-2-propen-1-one) is a potent small-molecule inhibitor targeting the Lymphocyte Function-Associated Antigen-1 (LFA-1; αLβ2 integrin), specifically disrupting its interaction with Intercellular Adhesion Molecule-1 (ICAM-1). This inhibition occurs through allosteric modulation of LFA-1’s conformation, preventing its transition to a high-affinity ligand-binding state [1] [7].

Structural Basis of A 286982 Binding to the I Domain Allosteric Site (IDAS)

A 286982 binds the Inserted (I) Domain Allosteric Site (IDAS) of LFA-1’s αL subunit, a region distal to the Metal Ion-Dependent Adhesion Site (MIDAS). Structural studies reveal that the IDAS is a hydrophobic crevice located between the central β-sheet and the α7-helix of the I domain [5] [8]. Binding of A 286982 to this pocket stabilizes the I domain in a low-affinity conformation by:

  • Preventing downward displacement of the α7-helix, a mechanical shift critical for MIDAS activation.
  • Disrupting the transmission of inside-out activation signals from the β2 cytoplasmic tail to the αL ectodomain.
  • Reducing ligand-binding capacity by 80–90% without occluding the ICAM-1 binding interface [2] [5].

Table 1: Structural Characteristics of A 286982 Binding to the LFA-1 I Domain

Binding ParameterDetail
Target SiteI Domain Allosteric Site (IDAS)
Key Structural ElementsHydrophobic crevice between β-sheet and α7-helix
Conformational EffectLocks α7-helix in a high-lying position
MIDAS StateInactive (closed)
Ligand AccessibilityReduced by 80–90%

Conformational Dynamics of LFA-1 Upon A 286982 Binding

LFA-1 undergoes dynamic shifts between low, intermediate, and high-affinity states during leukocyte adhesion. A 286982 binding halts this progression:

  • Low-Affinity State: Stabilized by A 286982, characterized by a compacted α/β subunit interface and buried MIDAS [5].
  • Intermediate-Affinity State: Partial α7-helix displacement enables transient ICAM-1 binding but precludes sustained adhesion. Neutrophils treated with A 286982 exhibit rolling adhesion under shear flow but fail to arrest or polarize [5].
  • High-Affinity State: Requires full α7-helix downward displacement and MIDAS rearrangement. A 286982 completely blocks this transition, inhibiting outside-in signaling necessary for cytoskeletal reorganization and transendothelial migration [5] [8].

This conformational arrest explains why A 286982 permits initial tethering but blocks subsequent leukocyte functions like firm adhesion and diapedesis [5].

Competitive vs. Allosteric Inhibition Paradigms

Comparative Analysis with Direct Competitive Antagonists (e.g., sICAM-1)

A 286982 operates via a non-competitive allosteric mechanism, distinct from direct antagonists like soluble ICAM-1 (sICAM-1) or compound 3 (a small-molecule mimetic of ICAM-1’s binding epitope):

  • Direct Competitors (e.g., sICAM-1, compound 3):
  • Bind the MIDAS of the LFA-1 I domain, physically occluding ICAM-1 access.
  • Exhibit classical competitive inhibition in Schild analysis (linear plot slope = 1.24–1.26) [2].
  • Inhibit fluorescein-labeled compound 3 binding to LFA-1, confirming shared binding sites [2].
  • A 286982 (Allosteric Inhibitor):
  • Fails to inhibit fluorescein-labeled compound 3 binding, confirming separate binding sites [2].
  • Reduces ICAM-1’s binding affinity and capacity by altering LFA-1’s conformation rather than blocking the ligand interface.
  • Shows non-linear Schild plots, indicative of allosteric modulation [2] [5].

Table 2: Mechanisms of LFA-1/ICAM-1 Inhibitors

ParameterDirect Competitive (e.g., sICAM-1)Allosteric (A 286982)
Binding SiteMIDAS (I domain)IDAS (I domain)
Schild Plot Slope1.24–1.26 (linear)Non-linear
Inhibition of Ligand BindingPhysical occlusionConformational shift
Effect on Ligand AffinityUnchangedReduced
Effect on Binding CapacityReducedSeverely reduced (80–90%)

Mechanistic Divergence from α/β I-like Domain-Targeting Compounds

A 286982 also differs mechanistically from inhibitors targeting the β2 subunit’s I-like domain (e.g., XVA143 or BIRT377):

  • I-like Domain Inhibitors (e.g., XVA143):
  • Bind the β2 I-like domain, stabilizing LFA-1 in an extended intermediate-affinity state.
  • Permit rolling adhesion but block high-affinity conversion and arrest [5].
  • A 286982 (IDAS-Targeted):
  • Binds the αL I domain, inducing a more closed, inactive conformation.
  • Blocks both inside-out activation (e.g., chemokine-induced adhesion) and outside-in signaling (e.g., post-ligation cytoskeletal reorganization) [5] [8].
  • Functional Outcome:
  • I-like inhibitors may permit partial ligand binding but prevent adhesion strengthening.
  • A 286982 suppresses all high-affinity-dependent functions, including leukocyte polarization and transmigration [5].

This divergence underscores the therapeutic potential of targeting the IDAS for broad suppression of LFA-1-dependent inflammation.

Properties

CAS Number

280749-17-9

Product Name

A 286982

IUPAC Name

(E)-1-(4-acetylpiperazin-1-yl)-3-[3-nitro-4-(2-propan-2-ylphenyl)sulfanylphenyl]prop-2-en-1-one

Molecular Formula

C24H27N3O4S

Molecular Weight

453.6 g/mol

InChI

InChI=1S/C24H27N3O4S/c1-17(2)20-6-4-5-7-22(20)32-23-10-8-19(16-21(23)27(30)31)9-11-24(29)26-14-12-25(13-15-26)18(3)28/h4-11,16-17H,12-15H2,1-3H3/b11-9+

InChI Key

HTGGAYLWTDOFDK-PKNBQFBNSA-N

SMILES

CC(C)C1=CC=CC=C1SC2=C(C=C(C=C2)C=CC(=O)N3CCN(CC3)C(=O)C)[N+](=O)[O-]

Solubility

Soluble in DMSO

Synonyms

2-isopropylphenyl 2-nitro-4-(((4-acetylpiperazin-1-yl)carbonyl)ethenyl)phenyl sulfide
A 286,982
A 286982
A-286,982
A-286982

Canonical SMILES

CC(C)C1=CC=CC=C1SC2=C(C=C(C=C2)C=CC(=O)N3CCN(CC3)C(=O)C)[N+](=O)[O-]

Isomeric SMILES

CC(C)C1=CC=CC=C1SC2=C(C=C(C=C2)/C=C/C(=O)N3CCN(CC3)C(=O)C)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.